Cas no 86150-21-2 ((2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide)

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a carboxamide functional group and a hydroxyethyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its stereospecific configuration and bifunctional structure, which can serve as a versatile intermediate or building block. The presence of both hydroxyl and amide moieties enhances its solubility in polar solvents and potential for further derivatization. Its stereochemical purity (2S configuration) makes it particularly valuable for applications requiring enantioselective synthesis, such as the development of chiral catalysts or biologically active molecules. The compound’s stability and well-defined structure further support its utility in rigorous synthetic workflows.
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide structure
86150-21-2 structure
Product name:(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
CAS No:86150-21-2
MF:
Molecular Weight:
MDL:MFCD14590569
CID:1019920
PubChem ID:12136434

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinecarboxamide,N-(2-hydroxyethyl)-,(2S)-(9CI)
    • 2-Pyrrolidinecarboxamide, N-(2-hydroxyethyl)-, (2S)-
    • (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
    • MDL: MFCD14590569

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-865814-0.1g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
0.1g
$804.0 2025-03-21
Enamine
EN300-865814-5g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2
5g
$2650.0 2023-09-02
Enamine
EN300-865814-0.5g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
0.5g
$877.0 2025-03-21
Enamine
EN300-865814-0.25g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
0.25g
$840.0 2025-03-21
Enamine
EN300-865814-10.0g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
10.0g
$3929.0 2025-03-21
Enamine
EN300-865814-10g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2
10g
$3929.0 2023-09-02
Enamine
EN300-865814-1g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2
1g
$914.0 2023-09-02
Enamine
EN300-865814-0.05g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
0.05g
$768.0 2025-03-21
Enamine
EN300-865814-5.0g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
5.0g
$2650.0 2025-03-21
Enamine
EN300-865814-2.5g
(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
86150-21-2 95.0%
2.5g
$1791.0 2025-03-21

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide 関連文献

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamideに関する追加情報

Introduction to (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide (CAS No. 86150-21-2)

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 86150-21-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its pyrrolidine core and hydroxyethyl substituent, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic chemistry.

The structural features of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide make it a versatile building block for the synthesis of more complex molecules. The presence of a chiral center at the pyrrolidine ring contributes to its stereochemical diversity, which is crucial in medicinal chemistry for achieving enantiopure compounds with enhanced biological activity. The hydroxyethyl group introduces polarity and hydrogen bonding capabilities, facilitating interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide. Research has demonstrated its utility in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their limitations such as susceptibility to proteolytic degradation. These peptidomimetics have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.

One particularly notable application of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide is in the development of inhibitors targeting protein-protein interactions. Protein-protein interactions are fundamental to numerous cellular processes, and modulating these interactions has emerged as a viable strategy for treating diseases such as cancer and neurodegenerative disorders. The compound's ability to serve as a scaffold for designing molecules that disrupt or enhance specific protein interactions has opened new avenues for drug discovery.

The synthesis of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide presents both challenges and opportunities for chemists. The stereocontrol required to achieve the (S)-configuration at the pyrrolidine ring necessitates sophisticated synthetic methodologies. However, advances in asymmetric synthesis have made it increasingly feasible to produce enantiomerically pure forms of this compound on a scalable basis. These advancements have not only improved access to (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide but also paved the way for exploring its derivatives with tailored biological properties.

Recent studies have highlighted the potential of derivatives of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide in addressing unmet medical needs. For instance, modifications to the hydroxyethyl group have led to compounds with improved solubility and pharmacokinetic profiles, making them more suitable for clinical translation. Additionally, functionalization of the pyrrolidine ring has yielded molecules with enhanced binding affinity and selectivity for their target proteins.

The role of computational chemistry in designing and optimizing derivatives of (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide cannot be overstated. Molecular modeling techniques have enabled researchers to predict the structural and functional properties of potential drug candidates before they are synthesized, significantly reducing the time and cost associated with traditional trial-and-error approaches. This integration of computational methods with experimental chemistry has accelerated the discovery pipeline for novel therapeutic agents.

In conclusion, (2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide (CAS No. 86150-21-2) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features and versatility as a synthetic intermediate make it a valuable tool for designing innovative therapeutic agents. As research continues to uncover new possibilities for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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